molecular formula C24H18Br2N2O4S2 B2984810 5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide CAS No. 391224-11-6

5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide

Cat. No. B2984810
CAS RN: 391224-11-6
M. Wt: 622.35
InChI Key: KUNQXDZJGLNEKA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule containing multiple functional groups, including two bromothiophene groups, two methoxyphenyl groups, and a carbonyl group. These functional groups suggest that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bromothiophene and methoxyphenyl components. These could potentially be synthesized using techniques such as bromination and methoxylation . The components would then need to be combined in a way that results in the desired final structure. This could potentially involve reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It is a large, complex molecule with multiple rings and functional groups. The presence of the bromine atoms suggests that the molecule may be heavy and potentially quite polar .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromine atoms and the carbonyl group. The bromine atoms could potentially be replaced in reactions with nucleophiles, while the carbonyl group could be involved in reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its size, polarity, and the presence of the bromine atoms. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Kanwal et al. (2022) detailed the synthesis of pyrazole-thiophene-based amide derivatives through different methodologies, including reactions involving 5-bromothiophene carboxylic acid. The study also delved into the structural features of these compounds using computational applications like DFT calculations to investigate their electronic structures and NMR data. This research highlights the utility of the compound in synthesizing derivatives with significant non-linear optical (NLO) properties, providing insights into their potential applications in materials science (Kanwal et al., 2022).

Photostabilizers for Rigid Poly(vinyl chloride)

Balakit et al. (2015) synthesized new thiophene derivatives, investigating their use as photostabilizers for rigid poly(vinyl chloride) (PVC). This study underscores the potential application of thiophene derivatives in enhancing the durability and lifespan of PVC materials, a common plastic used in a wide range of products. The synthesized thiophene derivatives were shown to significantly reduce the photodegradation level of PVC films, demonstrating their effectiveness as photostabilizers (Balakit et al., 2015).

Pharmacological Prospects

Although the specific compound "5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide" does not have direct studies related to its pharmacological applications, research on thiophene derivatives, in general, has shown promising biological activities. For instance, studies on similar thiophene compounds have explored their potential as antimicrobial agents, indicating a broad area of application in developing new therapeutic agents. These investigations suggest a potential for the compound to be part of future pharmacological studies aimed at discovering novel drugs (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The presence of bromine atoms suggests that it could potentially be hazardous if ingested or inhaled, and it could potentially be irritating to the skin or eyes .

Future Directions

Further study of this compound could potentially reveal interesting chemical properties or biological activities. This could involve further exploration of its reactivity, or testing its activity against various biological targets .

properties

IUPAC Name

5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2N2O4S2/c1-31-17-11-13(3-5-15(17)27-23(29)19-7-9-21(25)33-19)14-4-6-16(18(12-14)32-2)28-24(30)20-8-10-22(26)34-20/h3-12H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNQXDZJGLNEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)Br)OC)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide

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